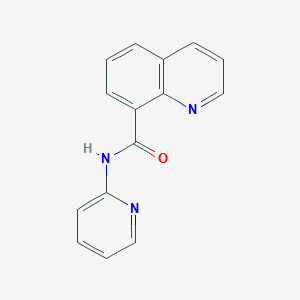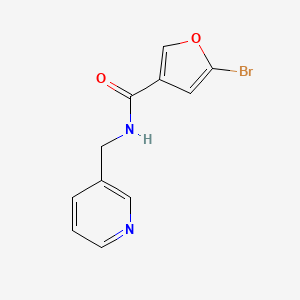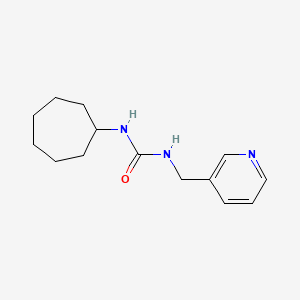![molecular formula C18H19N3O B7470779 2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)
2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a key role in B-cell receptor signaling and is involved in various immune cell functions. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Mécanisme D'action
TAK-659 exerts its pharmacological effects by selectively inhibiting 2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide, a key regulator of B-cell receptor signaling. By inhibiting 2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide, TAK-659 prevents the activation of downstream signaling pathways that are essential for B-cell survival and proliferation. TAK-659 has also been shown to inhibit other immune cell functions, including the activation of T cells and the production of cytokines.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of B-cell receptor signaling, the suppression of inflammatory cytokine production, and the induction of apoptosis in B-cell malignancies. TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of T-cell activation and the suppression of antigen presentation.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity for 2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide, which reduces the potential for off-target effects. However, TAK-659 has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on TAK-659. These include the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Further studies are also needed to elucidate the mechanisms of action of TAK-659 and to identify potential biomarkers for patient selection. Additionally, the development of more potent and selective 2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide inhibitors based on the structure of TAK-659 may lead to the discovery of new therapeutic agents for the treatment of immune-related diseases.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the preparation of the imidazo[1,2-a]pyridine core, the introduction of the N-(2,4,6-trimethylphenyl)acetamide moiety, and the final purification and isolation of the compound. The detailed synthesis method has been described in several scientific publications.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown efficacy in inhibiting the growth and survival of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of B-cell receptor signaling and the suppression of inflammatory cytokine production.
Propriétés
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-8-13(2)18(14(3)9-12)20-17(22)10-15-11-21-7-5-4-6-16(21)19-15/h4-9,11H,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLWNFRWLISTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CN3C=CC=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)



![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluorophenyl)methanone](/img/structure/B7470740.png)


![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)

![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)
![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)
